环丙基 2-(吗啉甲基)苯基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

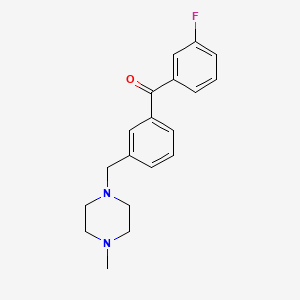

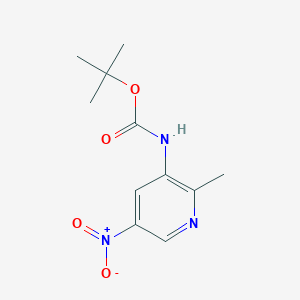

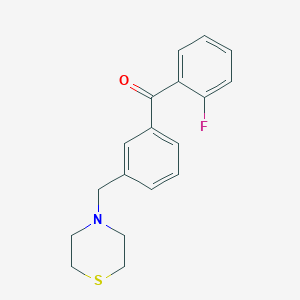

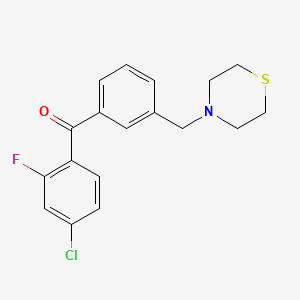

Cyclopropyl 2-(morpholinomethyl)phenyl ketone is a compound that features a cyclopropyl group attached to a phenyl ketone structure, which is further modified with a morpholinomethyl group. This structure is of interest due to the unique reactivity of the cyclopropyl group and the potential for further functionalization provided by the ketone and morpholinomethyl moieties.

Synthesis Analysis

The synthesis of cyclopropyl ketones can be achieved through various methods. For instance, cyclopropenyl ketones, which are closely related to cyclopropyl ketones, can be synthesized and used in Diels-Alder reactions to create cyclopropyl ketones with high reactivity and selectivity . Additionally, 1,1-cyclopropane aminoketones, which share some structural similarities with the target molecule, can be synthesized using a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts . A chemoenzymatic strategy has also been developed for the stereoselective assembly of cyclopropyl ketones, utilizing an engineered variant of sperm whale myoglobin for olefin cyclopropanation . Furthermore, cyclopropyl silyl ketones have been synthesized from geraniol through a series of reactions including cyclopropanation and oxidation .

Molecular Structure Analysis

The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. The ketone functional group allows for further chemical transformations, and the presence of a morpholinomethyl group would likely add both steric and electronic effects, influencing the reactivity and selectivity of the molecule in various reactions.

Chemical Reactions Analysis

Cyclopropyl ketones participate in a variety of chemical reactions. They can undergo homoconjugate addition with nucleophiles to yield further functionalized branched ketone products . Cyclopropenyl ketones, which can be converted into cyclopropyl ketones, are highly reactive in Diels-Alder reactions . Cyclopropyl ketones can also be transformed into other valuable compounds, such as 2-benzoyl quinolines, through specific synthetic methodologies . The reactivity of the cyclopropyl group is further demonstrated in stereospecific cyclopropanation reactions, which can be promoted by CrCl2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl ketones are influenced by the cyclopropane ring and the substituents attached to it. The strain in the cyclopropane ring can affect the stability and reactivity of the molecule. The presence of a phenyl group and a morpholinomethyl group would contribute to the molecule's polarity, solubility, and potential interactions with biological targets. The ketone functional group is a site for nucleophilic attack and can participate in various chemical transformations, including oxidation and reduction reactions.

科学研究应用

镍二氢吡喃的形成

环丙基苯基酮经历氧化加成形成镍二氢吡喃,作为镍催化环加成反应的关键中间体,以合成带有羰基取代基的环戊烷化合物 (大越等人,2006 年).

立体专一环丙烷化

CrCl2 促进的 α,β-不饱和酰胺(包括环丙基酮)的环丙烷化,导致环丙烷甲酰胺和环丙基酮的立体专一合成 (Concellón 等人,2007 年).

氢借用催化

环丙基酮对于铱催化的氢借用过程至关重要,促进了 α-支链酮的形成。这种方法扩大了 C-C 键形成的范围,并为支链酮产物的功能化提供了途径 (弗罗斯特等人,2015 年).

分子内环丙烷环扩张

环丙基酮促进了布朗斯特酸促进的开环/分子内交叉环加成过程,从而可以在简单的反应条件下获得复杂的多环异吲哚啉-1-酮衍生物 (李等人,2019 年).

环丙基甲基酮中去质子化的速率

对环丙基甲基苯基酮的研究涉及比较 α-氢原子的碱催化同位素交换速率,提供了对环丙基对相邻碳负离子中心的稳定作用的见解 (珀金斯等人,1979 年).

安全和危害

未来方向

Cyclopropanes are increasingly relevant to the pharmaceutical industry, as they can serve as sp3-rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity .

属性

IUPAC Name |

cyclopropyl-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-15(12-5-6-12)14-4-2-1-3-13(14)11-16-7-9-18-10-8-16/h1-4,12H,5-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKVHSNWQRIMCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643566 |

Source

|

| Record name | Cyclopropyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2-(morpholinomethyl)phenyl ketone | |

CAS RN |

898751-29-6 |

Source

|

| Record name | Cyclopropyl[2-(4-morpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)